molecular formula C8H8Cl2O3 B15252280 Phenol,2,6-dichloro-3,5-dimethoxy-

Phenol,2,6-dichloro-3,5-dimethoxy-

Cat. No.: B15252280
M. Wt: 223.05 g/mol
InChI Key: GXBRSWFNHPXMDI-UHFFFAOYSA-N
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Description

Phenol, 2,6-dichloro-3,5-dimethoxy- is an organic compound with the molecular formula C8H8Cl2O3. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atoms at positions 3 and 5 are replaced by methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-dichloro-3,5-dimethoxy- typically involves the chlorination of 3,5-dimethoxyphenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective chlorination at the 2 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of Phenol, 2,6-dichloro-3,5-dimethoxy- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dichloro-3,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated phenols. Substitution reactions can lead to the formation of various substituted phenols .

Mechanism of Action

The mechanism of action of Phenol, 2,6-dichloro-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound can also generate reactive intermediates that interact with cellular components, contributing to its overall activity .

Properties

Molecular Formula

C8H8Cl2O3

Molecular Weight

223.05 g/mol

IUPAC Name

2,6-dichloro-3,5-dimethoxyphenol

InChI

InChI=1S/C8H8Cl2O3/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3,11H,1-2H3

InChI Key

GXBRSWFNHPXMDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)O)Cl)OC

Origin of Product

United States

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